Benzenesulfonic acid, 2,5-dihydroxy-4-((4-methylphenyl)sulfonyl)-, calcium salt
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Overview
Description
Benzenesulfonic acid, 2,5-dihydroxy-4-((4-methylphenyl)sulfonyl)-, calcium salt is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a benzenesulfonic acid core substituted with hydroxyl groups and a sulfonyl group attached to a methylphenyl ring. The calcium salt form enhances its stability and solubility, making it suitable for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 2,5-dihydroxy-4-((4-methylphenyl)sulfonyl)-, calcium salt typically involves multiple steps. The initial step often includes the sulfonation of benzene to form benzenesulfonic acid. This is followed by the introduction of hydroxyl groups at the 2 and 5 positions through a hydroxylation reaction. The 4-((4-methylphenyl)sulfonyl) group is then introduced via a sulfonylation reaction. Finally, the calcium salt is formed by reacting the compound with a calcium source, such as calcium hydroxide or calcium chloride, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to enhance the efficiency of the synthesis. Purification steps, including crystallization and filtration, are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 2,5-dihydroxy-4-((4-methylphenyl)sulfonyl)-, calcium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of sulfides.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Benzenesulfonic acid, 2,5-dihydroxy-4-((4-methylphenyl)sulfonyl)-, calcium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential role in biological systems and as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 2,5-dihydroxy-4-((4-methylphenyl)sulfonyl)-, calcium salt involves its interaction with specific molecular targets. The hydroxyl and sulfonyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The calcium ion enhances the compound’s stability and solubility, facilitating its transport and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: Lacks the hydroxyl and sulfonyl groups, making it less reactive.
2,5-Dihydroxybenzenesulfonic acid: Lacks the 4-((4-methylphenyl)sulfonyl) group, resulting in different chemical properties.
4-((4-Methylphenyl)sulfonyl)benzenesulfonic acid: Lacks the hydroxyl groups, affecting its reactivity and applications.
Uniqueness
Benzenesulfonic acid, 2,5-dihydroxy-4-((4-methylphenyl)sulfonyl)-, calcium salt is unique due to the presence of both hydroxyl and sulfonyl groups, which confer distinct chemical properties and reactivity. The calcium salt form further enhances its stability and solubility, making it suitable for a wide range of applications in various fields.
Properties
CAS No. |
57772-61-9 |
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Molecular Formula |
C26H22CaO14S4 |
Molecular Weight |
726.8 g/mol |
IUPAC Name |
calcium;2,5-dihydroxy-4-(4-methylphenyl)sulfonylbenzenesulfonate |
InChI |
InChI=1S/2C13H12O7S2.Ca/c2*1-8-2-4-9(5-3-8)21(16,17)12-6-11(15)13(7-10(12)14)22(18,19)20;/h2*2-7,14-15H,1H3,(H,18,19,20);/q;;+2/p-2 |
InChI Key |
VJWZDXWPUCPBCO-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C(=C2)O)S(=O)(=O)[O-])O.CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C(=C2)O)S(=O)(=O)[O-])O.[Ca+2] |
Origin of Product |
United States |
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